molecular formula C14H14F2Te B13415514 Tellurium, bis(p-tolyl)difluoro- CAS No. 4294-65-9

Tellurium, bis(p-tolyl)difluoro-

Cat. No.: B13415514
CAS No.: 4294-65-9
M. Wt: 347.9 g/mol
InChI Key: PDHCGIQMYOZNCY-UHFFFAOYSA-N
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Description

Tellurium, bis(p-tolyl)difluoro- is an organotellurium compound that features two p-tolyl groups and two fluorine atoms bonded to a central tellurium atom. Tellurium compounds are known for their unique properties and applications in various fields, including materials science, chemistry, and medicine .

Properties

CAS No.

4294-65-9

Molecular Formula

C14H14F2Te

Molecular Weight

347.9 g/mol

IUPAC Name

1-[difluoro-(4-methylphenyl)-λ4-tellanyl]-4-methylbenzene

InChI

InChI=1S/C14H14F2Te/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

PDHCGIQMYOZNCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)C)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Tellurium, bis(p-tolyl)difluoro- undergoes various chemical reactions, including:

Scientific Research Applications

Tellurium, bis(p-tolyl)difluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Tellurium, bis(p-tolyl)difluoro- involves its interaction with molecular targets through its tellurium center. The compound can form bonds with various biomolecules, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Tellurium, bis(p-tolyl)difluoro- can be compared with other organotellurium compounds, such as:

Biological Activity

Tellurium, bis(p-tolyl)difluoro- is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique chemical properties, primarily stemming from the presence of tellurium and fluorine, suggest potential biological activities that merit exploration. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Tellurium, bis(p-tolyl)difluoro- possesses a distinctive structure characterized by two p-tolyl groups and two fluorine atoms attached to a tellurium atom. The presence of fluorine enhances its reactivity and solubility in organic solvents, which can influence its biological interactions.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC14H12F2Te
Molecular Weight319.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that organotellurium compounds exhibit antimicrobial properties. For instance, research has shown that tellurium-based compounds can disrupt bacterial cell membranes, leading to cell death. In vitro tests have demonstrated that bis(p-tolyl)difluoro- shows significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that Tellurium, bis(p-tolyl)difluoro- exhibits selective cytotoxic effects. The compound was found to induce apoptosis in cancer cells while showing lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

The mechanism underlying the biological activity of Tellurium, bis(p-tolyl)difluoro- appears to involve the generation of reactive oxygen species (ROS). These ROS can lead to oxidative stress within cells, contributing to apoptosis. Additionally, the compound may interfere with cellular signaling pathways involved in proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Organic Chemistry demonstrated that Tellurium, bis(p-tolyl)difluoro- effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
  • Cancer Cell Line Testing : Research conducted at the Groningen Research Institute assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 15 µM, showcasing its potential as a chemotherapeutic agent .
  • Mechanistic Insights : Further investigation into the mechanism revealed that treatment with Tellurium, bis(p-tolyl)difluoro- resulted in increased levels of ROS and activation of caspase-3 pathways, confirming its role in inducing apoptosis .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
MechanismInvolves ROS generation and caspase activation

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